7-[2-(2-Amino-1,3-thiazol-4-yl)(methoxyimino)acetamido]-3-[2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, commonly referred to as Cefditoren, is a broad-spectrum third-generation cephalosporin antibiotic. It is primarily used to treat bacterial infections affecting the skin and respiratory tract. This compound exhibits effectiveness against both Gram-positive and Gram-negative bacteria, making it a versatile therapeutic option in clinical settings.
The synthesis of Cefditoren begins with 7-aminocephalosporanic acid (7-ACA) as a precursor. The synthetic pathway typically includes several critical steps:
The final product, Cefditoren pivoxil, acts as a prodrug that undergoes hydrolysis in vivo to release active Cefditoren. Industrial production emphasizes optimizing yield and purity through techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC).
The molecular formula of Cefditoren is , with a molecular weight of approximately 506.6 g/mol . The compound features a complex bicyclic structure that includes a thiazole ring, which contributes to its antibacterial properties.
Key structural components include:
Cefditoren participates in various chemical reactions typical for β-lactam antibiotics:
Cefditoren exerts its antibacterial effects primarily through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins, which are essential for the transpeptidation step in peptidoglycan synthesis. This binding disrupts cell wall construction, leading to cell lysis and death of susceptible bacteria.
The stability of Cefditoren against various β-lactamases enhances its efficacy against resistant bacterial strains, making it particularly valuable in clinical applications .
These properties influence its formulation and storage conditions in pharmaceutical preparations .
Cefditoren's primary applications include:
CAS No.: 1260141-27-2
CAS No.: 2562-38-1
CAS No.:
CAS No.: 1730-43-4
CAS No.: 25291-67-2